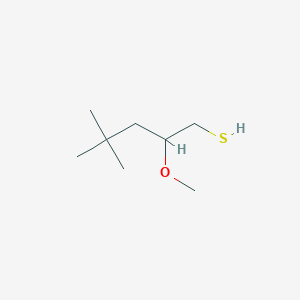
2-Methoxy-4,4-dimethylpentane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4,4-dimethylpentane-1-thiol, also known as methoxy DMPT, is a sulfur-containing organic compound that has gained attention in recent years due to its potential applications in animal feed and aquaculture. Methoxy DMPT is a synthetic analogue of the natural compound 3-methylthiopentan-1-ol (MMP), which is found in the leaves of many plants and is known to enhance the flavor of meat and fish.
Aplicaciones Científicas De Investigación
Thiolated Nanoparticles for Drug Delivery
Thiolated sub-100 nm organosilica nanoparticles, synthesized from 3-mercaptopropyltrimethoxysilane (MPTS), demonstrate excellent colloidal stability and the ability to adhere to ocular mucosal surfaces. This characteristic makes them particularly useful for drug delivery applications. These nanoparticles can undergo further modification, such as PEGylation, to alter their mucoadhesive properties, broadening their applicability in biomedical fields (Irmukhametova, Mun, & Khutoryanskiy, 2011).
Catalysis in Thiolation Reactions
Research into the thiolation of methanol with H2S over Al2O3 and WS2 catalysts, modified with cesium, highlights the potential of specific catalysts to drastically change the selectivity towards methanol thiolation. This process, which involves Lewis or Bronsted acid-base pairs, underlines the importance of thiolation reactions in the synthesis of chemicals and materials (Pashigreva et al., 2017).
Surface Chemistry and Polymerization
The study of polyaniline, poly(2-methoxyaniline), and poly(2,5-dimethoxyaniline) chemical deposition in situ on gold electrodes coated with thiol monolayers unveils the impact of surface-confined monomers on the deposition process. This research provides insights into the electronic properties of polymers and their potential applications in electrochemical devices (Mazur & Krysiński, 2001).
Environmental Applications
The development of green and environmentally friendly corrosion inhibitors, such as spirocyclopropane derivatives, for mild steel protection in HCl solutions, is a significant advancement in materials science. These compounds showcase effective corrosion inhibition, attributed to their adsorption onto iron surfaces, demonstrating the potential of organic molecules in protecting industrial materials (Chafiq et al., 2020).
Advanced Materials and Nanotechnology
The synthesis of methoxy poly(ethylene glycol) (PEG) functionalized polyhedral oligomeric silsesquioxane (POSS) nanoparticles and their incorporation into poly(ether-block-amide) multiblock copolymer membranes highlight the role of these materials in enhancing gas separation performance. This research indicates the effectiveness of structural modifications at the nanoscale in improving the functional properties of composite materials (Rahman et al., 2015).
Propiedades
IUPAC Name |
2-methoxy-4,4-dimethylpentane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OS/c1-8(2,3)5-7(6-10)9-4/h7,10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAHCRQACSQSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CS)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2576343.png)


![N-[(2S)-1-Fluoropropan-2-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2576350.png)


![(Z)-N-(5-Benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2576356.png)


![ethyl 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2576360.png)

![Methyl {[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2576363.png)
![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2576364.png)
![N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2576365.png)